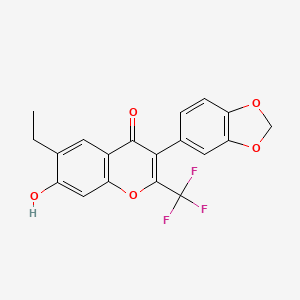

3-(2H-1,3-benzodioxol-5-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

3-(2H-1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic coumarin derivative featuring a benzodioxol moiety, ethyl, hydroxy, and trifluoromethyl substituents. Coumarins are known for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often modulated by substituents on the core scaffold . The trifluoromethyl group in this compound may enhance metabolic stability and electron-withdrawing effects, while the benzodioxol group could influence binding interactions in biological systems .

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3O5/c1-2-9-5-11-14(7-12(9)23)27-18(19(20,21)22)16(17(11)24)10-3-4-13-15(6-10)26-8-25-13/h3-7,23H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDTVVIWIABYTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2H-1,3-benzodioxol-5-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, commonly referred to as a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This article aims to synthesize existing research findings on the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of coumarins, characterized by a benzopyranone structure. Its molecular formula is with a molecular weight of 358.29 g/mol. The presence of the trifluoromethyl group and the hydroxyl functional group contributes to its unique biological properties.

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress in various cellular models. Studies show that it can protect cells from oxidative damage by enhancing the activity of endogenous antioxidant enzymes.

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against a range of pathogens. In vitro studies indicate that it exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

3. Inhibition of Enzymes

The compound has been evaluated for its inhibitory effects on several key enzymes:

- Monoamine Oxidase (MAO): It has shown selective inhibition of MAO-B, which is relevant for neuroprotective strategies in treating neurodegenerative diseases.

- Acetylcholinesterase (AChE): Inhibition of AChE suggests potential applications in Alzheimer's disease management.

The structure-activity relationship (SAR) studies reveal that modifications in the benzodioxole moiety significantly affect enzyme inhibition potency.

| Enzyme | IC50 Value (µM) | Remarks |

|---|---|---|

| MAO-B | 0.51 | Selective inhibitor |

| AChE | 7.00 | Potential for Alzheimer's treatment |

| Butyrylcholinesterase | 10.00 | Moderate inhibition |

4. Anti-inflammatory Effects

In vivo studies have indicated that the compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

-

Neuroprotection in Animal Models:

In a study involving mice subjected to oxidative stress, administration of the compound led to significant improvements in cognitive function and reduced neuronal damage, indicating its potential as a neuroprotective agent. -

Antimicrobial Efficacy:

Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, resulting in a dose-dependent reduction in bacterial viability, showcasing its potential as an antimicrobial agent.

The biological activities are attributed to several mechanisms:

- Free Radical Scavenging: The hydroxyl group enhances electron donation capabilities.

- Enzyme Interaction: Binding affinity studies suggest that specific structural features enhance interactions with target enzymes.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural and Crystallographic Properties of Selected Coumarin Derivatives

*The molecular weight is calculated based on the formula C₁₉H₁₃F₃O₅.

Key Observations :

- The chalcone derivative (Table 1, row 1) shares the benzodioxol group with the target compound but differs in core structure (chalcone vs. coumarin). Its triclinic crystal system and hydrogen-bonded S(5) motif suggest strong intermolecular interactions, which may influence solubility and stability .

Table 2: Pharmacological Activities of Coumarin Derivatives

Comparison with Target Compound :

- The trifluoromethyl group in the target compound may confer greater metabolic stability compared to methyl or methoxy groups in analogs .

- The hydroxy group at position 7 may participate in hydrogen bonding, similar to the S(5) motif observed in the chalcone derivative, which could stabilize protein-ligand interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.